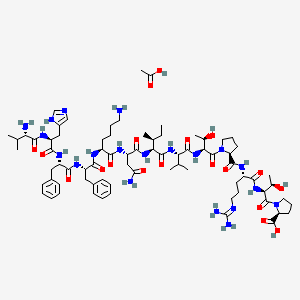
Myelin Basic Protein (87-99) Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin Basic Protein (87-99) Acetate is an encephalitogenic peptide that induces basic protein-specific T cell proliferation. This compound is particularly significant in the study of multiple sclerosis, as it causes a Th1 polarization in peripheral blood mononuclear cells .
Preparation Methods
The preparation of Myelin Basic Protein (87-99) Acetate involves several steps. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol (PEG300) and Tween 80, and finally adding distilled water to achieve the desired concentration . Industrial production methods typically involve similar steps but on a larger scale, ensuring purity and consistency.
Chemical Reactions Analysis
Myelin Basic Protein (87-99) Acetate undergoes various chemical reactions, including phosphorylation, which modulates its protein-membrane and protein-protein interactions . This compound can also participate in binding to SH3-domains and sequestration of phosphoinositides . Common reagents used in these reactions include phosphatases and kinases, with major products being phosphorylated derivatives of the protein.
Scientific Research Applications
Myelin Basic Protein (87-99) Acetate is extensively used in scientific research, particularly in the study of multiple sclerosis. It is used to induce experimental allergic encephalomyelitis in animal models, which helps researchers understand the pathogenesis of multiple sclerosis . Additionally, this compound is used to study T cell proliferation and Th1 polarization in peripheral blood mononuclear cells . Its role in the central nervous system makes it a valuable tool in neuroscience research .
Mechanism of Action
The mechanism of action of Myelin Basic Protein (87-99) Acetate involves its interaction with T cells, leading to their proliferation and polarization towards a Th1 response . This compound acts as an autoantigen, triggering an immune response that mimics the pathological conditions observed in multiple sclerosis . The molecular targets include T cell receptors and various signaling pathways involved in immune response modulation .
Comparison with Similar Compounds
Myelin Basic Protein (87-99) Acetate is unique due to its specific sequence and its ability to induce a strong immune response. Similar compounds include other myelin basic protein peptides, such as Myelin Basic Protein (1-11) and Myelin Basic Protein (68-82), which also play roles in inducing experimental allergic encephalomyelitis but differ in their amino acid sequences and specific immune responses .
Properties
Molecular Formula |
C76H118N20O19 |
|---|---|
Molecular Weight |
1615.9 g/mol |
IUPAC Name |
acetic acid;(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C74H114N20O17.C2H4O2/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3;1-2(3)4/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81);1H3,(H,3,4)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-;/m0./s1 |
InChI Key |
PUDBAMPCZZUCLI-XVWGFEIOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















